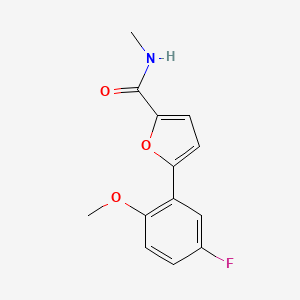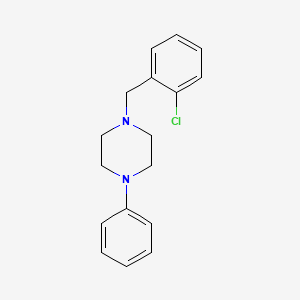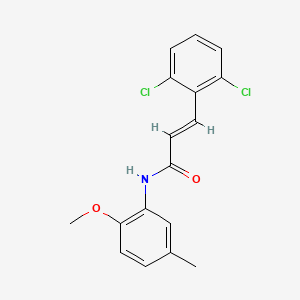![molecular formula C18H21N5O2 B5630487 (1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5630487.png)
(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on diazabicyclo compounds, pyrazolones, and related structures has contributed significantly to various fields, including medicinal chemistry and materials science. These compounds are often synthesized through multicomponent reactions, cycloadditions, and catalyst-assisted processes, highlighting their versatility and potential for generating complex molecules with unique properties.
Synthesis Analysis
The synthesis of complex diazabicyclo compounds and pyrazolones can involve various strategies, including 1,3-dipolar cycloadditions, multicomponent reactions, and catalyzed synthesis processes. For instance, diazabicyclo[2.2.2]octane has been used as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives via a clean, one-pot synthesis in aqueous media, showcasing environmental friendliness and good yields (D. Tahmassebi, J. A. Bryson, & S. I. Binz, 2011). Additionally, the synthesis of pyrazole- and thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes through reductive cyclization highlights the methodological versatility in constructing complex bicyclic structures (A. V. Puchnin et al., 2012).
Molecular Structure Analysis
The molecular structure of complex bicyclic compounds often requires advanced analytical techniques for elucidation. X-ray crystallography, NMR spectroscopy, and computational methods are commonly employed to understand the configurations, conformations, and stereochemistry of these molecules. For example, the structure of novel bicyclic compounds like 7-acetyl-3,5,5,9,9-pentamethyl-1,6-diazabicyclo[4,3,0]nona-3,7-dien-2-one was determined by X-ray crystallography, showcasing the detailed structural analysis possible for such complex molecules (A. C. Day et al., 1973).
Chemical Reactions and Properties
Diazabicyclo compounds and pyrazolones undergo various chemical reactions, including cycloadditions, photoreductions, and electrophilic substitutions, which can significantly alter their chemical properties. For instance, the photoreduction of 4-methylene-1-pyrazoline under different conditions reveals the complexity of reactions these compounds can undergo, including competing reactions like extrusion of molecular nitrogen (H. Quast & H. Jakobi, 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[(1S,5R)-6-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-21-11-15(8-20-21)18(25)23-10-13-2-3-16(23)12-22(9-13)17(24)14-4-6-19-7-5-14/h4-8,11,13,16H,2-3,9-10,12H2,1H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXLEGPCUFDMIK-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630406.png)
![(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide](/img/structure/B5630419.png)
![8-[(2-ethylpyrimidin-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630431.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid](/img/structure/B5630435.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5630450.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5630460.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5630470.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide](/img/structure/B5630471.png)
![1-(5-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5630477.png)
![3-(2-phenoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5630482.png)


